molecular formula C13H16O2 B1338954 4-(cyclohexyloxy)benzaldehyde CAS No. 58236-90-1

4-(cyclohexyloxy)benzaldehyde

Cat. No.: B1338954
CAS No.: 58236-90-1
M. Wt: 204.26 g/mol
InChI Key: DTVIRRALOYOZDS-UHFFFAOYSA-N
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Description

4-(cyclohexyloxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is characterized by a benzaldehyde core substituted with a cyclohexyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclohexyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(cyclohexyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-cyclohexyloxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 4-cyclohexyloxybenzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Cyclohexyloxybenzoic acid.

    Reduction: 4-Cyclohexyloxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-(cyclohexyloxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins

Mechanism of Action

The mechanism of action of 4-(cyclohexyloxy)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the cyclohexyloxy group, making it less hydrophobic.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of a cyclohexyloxy group, leading to different reactivity and solubility properties.

    4-Bromobenzaldehyde: Substituted with a bromine atom, which significantly alters its chemical behavior

Uniqueness: 4-(cyclohexyloxy)benzaldehyde is unique due to the presence of the cyclohexyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity in various chemical reactions. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4-cyclohexyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVIRRALOYOZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461227
Record name 4-cyclohexyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-90-1
Record name 4-cyclohexyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (250 mL) solution of diethylazodicarboxylate (16.1 mL, 40.9 mmol) were added 4-hydroxybenzaldehyde (5 g, 40.9 mmol), cyclohexanol (4.31 mL, 40.9 mmol) and triphenylphosphine (10.7 g, 40.9 mmol). This mixture was stirred for 30 hours at room temperature. The mixture was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (2.84 g, 34%).
Name
diethylazodicarboxylate
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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